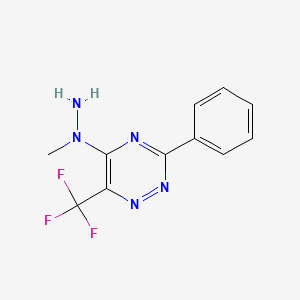
5-(1-Methylhydrazino)-3-phenyl-6-(trifluoromethyl)-1,2,4-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The closest compounds I found are “3-chloro-2-(1-methylhydrazin-1-yl)-5-(trifluoromethyl)pyridine hydrochloride” and "3-Chloro-2-(N-methylhydrazino)-5-(trifluoromethyl)pyridine" . These compounds have a similar structure to the one you’re asking about, with a methylhydrazino and trifluoromethyl groups attached to a heterocyclic ring .
Molecular Structure Analysis
The molecular structure of these compounds typically involves a heterocyclic ring with various substituents. For example, “3-chloro-2-(1-methylhydrazin-1-yl)-5-(trifluoromethyl)pyridine hydrochloride” has a pyridine ring with a chloro, a methylhydrazino, and a trifluoromethyl group attached .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary widely depending on their specific structure. For example, “3-chloro-2-(1-methylhydrazin-1-yl)-5-(trifluoromethyl)pyridine hydrochloride” is a solid with a melting point of 219 - 222°C .Applications De Recherche Scientifique
Novel Compound Synthesis and Characterization
Research has been conducted on the synthesis of novel compounds involving 1,2,4-triazine derivatives. For instance, derivatives have been prepared through various chemical reactions, showcasing the versatility of 1,2,4-triazine as a core structure for the development of compounds with potential antimicrobial activities and other significant properties (Bektaş et al., 2007); (Molina et al., 1988). These studies contribute to the field of organic chemistry by expanding the library of synthetic methods and compounds.
Antimicrobial Activities
1,2,4-Triazine derivatives have been explored for their antimicrobial properties. Research demonstrates that certain derivatives exhibit significant activity against both gram-positive and gram-negative bacteria, indicating the potential of these compounds for use in developing new antimicrobial agents (Chaudhari et al., 2007); (Chaudhari et al., 2006). These findings could pave the way for new treatments in fighting bacterial infections.
Material Development and Applications
1,2,4-Triazine derivatives have been utilized in the development of materials, such as curing agents for epoxy resins. This application demonstrates the compound's role in improving material properties, highlighting its importance beyond pharmaceuticals and towards industrial applications (Chaudhari, 2009). The research into such applications contributes to the development of materials with enhanced performance for various industrial uses.
Safety And Hazards
Propriétés
IUPAC Name |
1-methyl-1-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]hydrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N5/c1-19(15)10-8(11(12,13)14)17-18-9(16-10)7-5-3-2-4-6-7/h2-6H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMZZMHPBMBDDBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(N=NC(=N1)C2=CC=CC=C2)C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-Methylhydrazino)-3-phenyl-6-(trifluoromethyl)-1,2,4-triazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-pyridin-4-ylpyridazine](/img/structure/B2641195.png)

![Ethyl 6-acetyl-2-(4-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2641197.png)
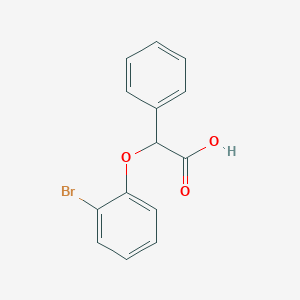
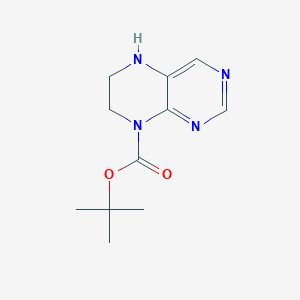
![Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane](/img/no-structure.png)
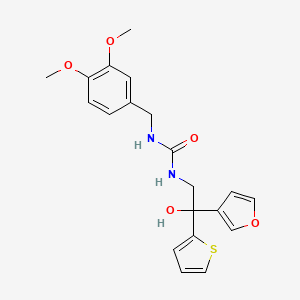
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2641207.png)
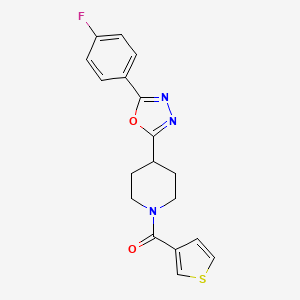
![2-(2,5-dimethoxyphenyl)imino-5-(hydroxymethyl)-8-methyl-N-naphthalen-1-ylpyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2641210.png)
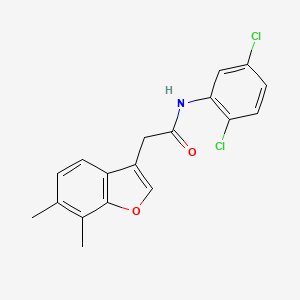
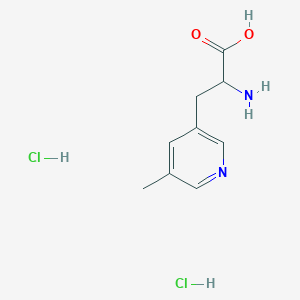

![ethyl 4-(2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2641218.png)